molecular formula C13H22N2O3S B599724 Tert-butyl (2R)-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate CAS No. 155251-72-2

Tert-butyl (2R)-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate

Cat. No.: B599724
CAS No.: 155251-72-2
M. Wt: 286.39
InChI Key: QHBQCPCBCCQUQD-SNVBAGLBSA-N
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Description

Tert-butyl (2R)-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a thiazolidine ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate typically involves multiple steps, including the formation of the thiazolidine ring and the subsequent attachment of the pyrrolidine ring. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include the use of automated reactors and continuous flow systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R)-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (2R)-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its ability to mimic natural substrates. It is also used in the development of biochemical assays.

Medicine

In medicine, the compound has potential applications as a therapeutic agent. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are often complex and require detailed study to fully understand.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidine and pyrrolidine derivatives, such as:

  • Tert-butyl (2S)-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate
  • Tert-butyl (2R)-2-(1,3-thiazolidine-3-carbonyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl (2R)-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry and the presence of both thiazolidine and pyrrolidine rings

Properties

IUPAC Name

tert-butyl (2R)-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3S/c1-13(2,3)18-12(17)15-6-4-5-10(15)11(16)14-7-8-19-9-14/h10H,4-9H2,1-3H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBQCPCBCCQUQD-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCSC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)N2CCSC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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